4,4-dichlorobut-3-en-2-one

Catalog No.
S6439001
CAS No.
5780-61-0
M.F
C4H4Cl2O
M. Wt
138.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-dichlorobut-3-en-2-one

CAS Number

5780-61-0

Product Name

4,4-dichlorobut-3-en-2-one

IUPAC Name

4,4-dichlorobut-3-en-2-one

Molecular Formula

C4H4Cl2O

Molecular Weight

138.98 g/mol

InChI

InChI=1S/C4H4Cl2O/c1-3(7)2-4(5)6/h2H,1H3

InChI Key

NXDUHPYJFYSBCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(Cl)Cl

4,4-Dichlorobut-3-en-2-one is an organic compound characterized by its unique structure, which includes a butenone skeleton with two chlorine substituents at the 4-position. Its chemical formula is C4_4H4_4Cl2_2O, and it features a conjugated double bond system that contributes to its reactivity. The compound is a colorless to pale yellow liquid with a pungent odor, and it is known for its potential applications in organic synthesis and material science.

Due to the presence of both double bonds and electrophilic sites. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, such as amines or alcohols, leading to the formation of substituted products.
  • Electrophilic Addition: The double bond can react with electrophiles, allowing for halogenation or addition of acids.
  • Elimination Reactions: Under certain conditions, 4,4-dichlorobut-3-en-2-one can undergo elimination reactions to form alkenes.

Several methods exist for synthesizing 4,4-dichlorobut-3-en-2-one:

  • Chlorination of Butadiene: This method involves the chlorination of butadiene followed by isomerization processes to yield the desired compound.
  • Electrochemical Reduction: A more recent approach includes electrochemical methods that utilize trichloro derivatives as precursors for producing 4,4-dichlorobut-3-en-2-one through selective reduction processes .
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate starting materials under acidic or basic conditions.

The primary applications of 4,4-dichlorobut-3-en-2-one include:

  • Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in the production of polymers or as a building block in material chemistry due to its reactive double bonds.

Interaction studies involving 4,4-dichlorobut-3-en-2-one are essential for understanding its reactivity and potential toxicity. Preliminary studies suggest that it may interact with biological macromolecules, leading to modifications that could impact cellular functions. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 4,4-dichlorobut-3-en-2-one. Here are some notable examples:

Compound NameFormulaUnique Features
1,4-Dichlorobut-2-eneC4_4H6_6Cl2_2Exists as cis and trans isomers; used in chloroprene production .
3-Chloro-4,4-dimethoxybutan-2-oneC6_6H9_9ClO2_2Contains methoxy groups; exhibits different reactivity due to electron-donating groups .
1-Acetyl-1-chloro-3-buten-2-oneC5_5H5_5ClOFeatures an acetyl group; alters reactivity compared to dichloro derivatives .

The uniqueness of 4,4-dichlorobut-3-en-2-one lies in its specific substitution pattern and the presence of both a carbonyl and double bond, which differentiates it from other similar compounds. This structural arrangement influences its reactivity and potential applications in organic synthesis and material science.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

137.9639201 g/mol

Monoisotopic Mass

137.9639201 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-25-2023

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